molecular formula C15H13N3O B14873007 (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole

(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole

Cat. No.: B14873007
M. Wt: 251.28 g/mol
InChI Key: XJUBEKUCHDPMEX-GZTJUZNOSA-N
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Description

(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole ring fused with a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole typically involves the condensation of 2-aminobenzoxazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives with additional functional groups, while reduction may produce hydrazine derivatives .

Scientific Research Applications

(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole is unique due to its specific hydrazinyl and benzoxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H13N3O/c1-11(12-7-3-2-4-8-12)17-18-15-16-13-9-5-6-10-14(13)19-15/h2-10H,1H3,(H,16,18)/b17-11+

InChI Key

XJUBEKUCHDPMEX-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

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